N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a sulfonyl group, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling with Piperidine: The final step involves coupling the oxadiazole and sulfonylated thiophene with a piperidine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products: The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to amine derivatives.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the oxadiazole ring may interact with nucleophilic sites on proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)piperidine-2-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine: Lacks the carboxamide group, potentially altering its chemical properties and applications.
Uniqueness: N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c23-16(19-18-21-20-17(26-18)13-7-2-1-3-8-13)14-9-4-5-11-22(14)28(24,25)15-10-6-12-27-15/h1-3,6-8,10,12,14H,4-5,9,11H2,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTUKROGNIIOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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